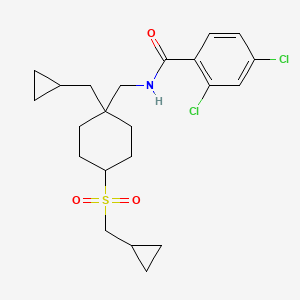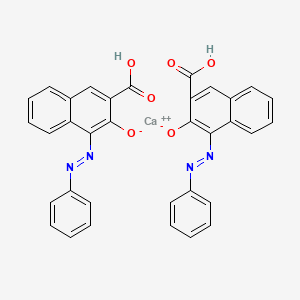
Deltasonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltasonamide is a potent inhibitor of PDE6δ-KRas . It binds to the prenyl-binding pocket of PDE6δ with high affinity . Deltasonamide has been used in the research of tumors .
Molecular Structure Analysis
Deltasonamide binds to the prenyl-binding pocket of PDE6δ with 10 noncovalent interactions locking the compound into the binding site . The pyrimidine ring is crucial to obtain picomolar affinity .Chemical Reactions Analysis
Deltasonamide is involved in complex chemical reactions. It binds to the prenyl-binding pocket of PDE6δ with high affinity . The pyrimidine ring is crucial to obtain picomolar affinity .Physical And Chemical Properties Analysis
Deltasonamide has a molecular weight of 647.25 and a chemical formula of C30H39ClN6O4S2 . It is a solid substance with a white to off-white color .Applications De Recherche Scientifique
Rheb/mTORC1 Pathway Inhibition : Deltasonamide 1 has been found effective in inhibiting the Rheb/mTORC1 pathway. This pathway is hyperactivated in proliferative diseases like Tuberous Sclerosis Complex syndrome and cancer. Deltasonamide 1 disrupts the Rheb-PDEδ interaction, thereby reducing mTORC1 targets' activation. It has shown antiproliferative and cytotoxic effects on Tsc2-null MEFs, a cell line with overactivated mTORC1 due to Rheb dependency, suggesting potential applications in targeting abnormal Rheb/mTORC1 activation in certain diseases (Armijo et al., 2022).
Potential for Analytical Applications : In a study exploring the interactions and recognition properties of molecular imprinted polymers for Deltamethrin, a compound closely related to Deltasonamide, it was found that understanding these interactions is crucial in developing materials for specific recognition and separation purposes. Such understanding may inform similar approaches for Deltasonamide, suggesting its potential use in analytical chemistry (Xie et al., 2019).
General Observations : While specific studies on Deltasonamide's broader scientific applications are limited, the existing research highlights its potential in targeting specific biochemical pathways and in analytical applications. It's important to note that the research is highly specialized and might require further investigation to fully understand Deltasonamide's range of applications in scientific research.
Safety And Hazards
Deltasonamide should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .
Relevant Papers Several papers have been published on Deltasonamide. These include a paper on the development of a PDEδ-Targeting PROTACs that impair lipid metabolism , a paper on the discovery of a drug-like, natural product-inspired DCAF11 ligand chemotype , and a paper on blocking the farnesyl pocket of PDEδ reduces Rheb . These papers provide valuable insights into the properties and potential applications of Deltasonamide.
Propriétés
Numéro CAS |
2088485-33-8 |
|---|---|
Nom du produit |
Deltasonamide |
Formule moléculaire |
C30H39ClN6O4S2 |
Poids moléculaire |
647.25 |
Nom IUPAC |
N1-(4-chlorobenzyl)-N1-cyclopentyl-N4-((2-(methylamino)pyrimidin-4-yl)methyl)-N4-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35) |
Clé InChI |
FWBBCSKXUXMTJY-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(S(=O)(N(CC2=NC(NC)=NC=C2)CC3CCNCC3)=O)C=C1)(N(CC4=CC=C(Cl)C=C4)C5CCCC5)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Deltasonamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



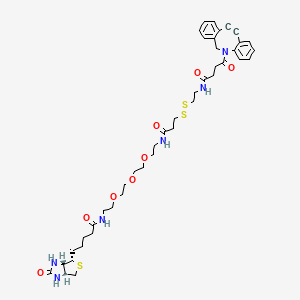
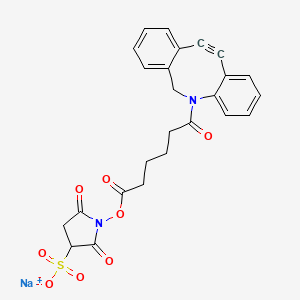
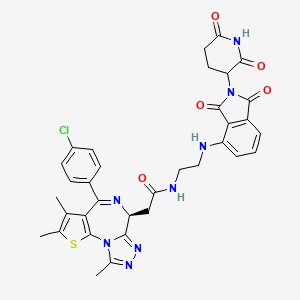
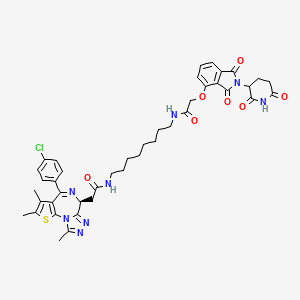
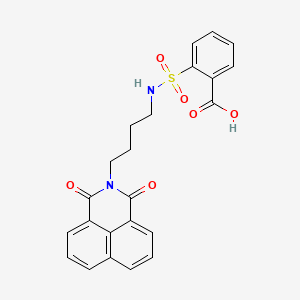
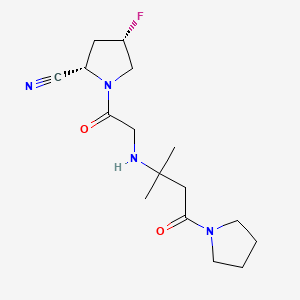

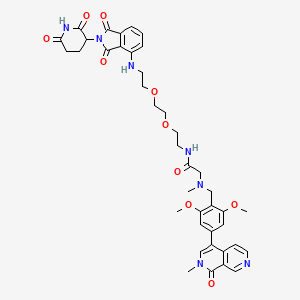
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)
![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)
